éthynylcytidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
TAS-106 has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Ethynylcytidine (ECyd) is a potent inhibitor of RNA synthesis, specifically targeting RNA polymerases I, II, and III . These polymerases play a crucial role in the transcription process, which is essential for protein synthesis and cell function.
Mode of Action
ECyd interacts with its targets (RNA polymerases) by competitively inhibiting their function . This inhibition disrupts RNA biosynthesis, leading to a decrease in protein synthesis, which is critical for cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by ECyd is the RNA synthesis pathway . By inhibiting RNA polymerases, ECyd disrupts the transcription process, leading to a decrease in mRNA production. This, in turn, affects protein synthesis, impacting various downstream cellular processes .
Result of Action
The inhibition of RNA synthesis by ECyd leads to a decrease in protein synthesis, which can result in cell growth arrest and apoptosis . This makes ECyd a potent anti-tumor agent, as demonstrated in preclinical studies .
Action Environment
The efficacy and stability of ECyd can be influenced by various environmental factors. For instance, the presence of drug transporters like Vaults can impact the drug’s action . Vaults, which are overexpressed in some cisplatin-resistant cells, can be inhibited by ECyd, thereby enhancing the anti-tumor efficacy of platinum-based drugs . This suggests that the tumor microenvironment and the presence of specific cellular components can significantly influence the action of ECyd .
Analyse Biochimique
Biochemical Properties
Ethynylcytidine is designed to inhibit RNA synthesis by blocking RNA polymerases I, II, and III . It interacts with these enzymes, which are essential for the transcription process, thereby inhibiting the synthesis of RNA . This interaction occurs throughout the cell cycle except for the M phase .
Cellular Effects
Ethynylcytidine has been shown to have significant effects on various types of cells and cellular processes. It enhances the anti-tumor efficacy of platinum in several tumor types in both in vitro and in vivo tumor models . It has been found to sensitize KB cells to CDDP by inhibiting the drug transporter Vault complex (Vaults), which are overexpressed in CDDP-resistant KB cells .
Molecular Mechanism
The molecular mechanism of Ethynylcytidine involves its rapid phosphorylation to Ethynylcytidine-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis . This inhibition occurs through the competitive inhibition of RNA polymerase I, II, and III . The ultimate metabolite of Ethynylcytidine, ECTP, is stable in cultured cells with a half-life of 21 hours .
Temporal Effects in Laboratory Settings
In laboratory settings, Ethynylcytidine has shown to have temporal effects. The ultimate metabolite of Ethynylcytidine, ECTP, is stable in cultured cells with a half-life of 21 hours . This indicates that Ethynylcytidine has a “closed” metabolic pathway to ECTP .
Metabolic Pathways
Ethynylcytidine is involved in the metabolic pathway of RNA synthesis. It is rapidly phosphorylated to Ethynylcytidine-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis .
Transport and Distribution
Studies with Ethynylcytidine have demonstrated high uptake and wide distribution in glandular tissues, thymus, bone marrow, kidney, and bladder . Approximately 71% of Ethynylcytidine was excreted in the urine as unchanged drug .
Subcellular Localization
The specific subcellular localization of Ethynylcytidine is not mentioned in the search results. Given its role as an inhibitor of RNA polymerases I, II, and III, it can be inferred that Ethynylcytidine likely localizes to the nucleus where these enzymes are found .
Méthodes De Préparation
La synthèse du TAS-106 implique plusieurs étapes :
Protection du 1,2-O-isopropylidène-D-xylofurannose : La protection sélective du 1,2-O-isopropylidène-D-xylofurannose avec du chlorure de tert-butyldiméthylsilyle et de la pyridine donne l'éther silylé.
Addition stéréosélective : Le triméthylsilylacétylène est ajouté à la cétone au moyen de butyllithium dans le tétrahydrofurane pour donner l'adduit bêta.
Monobenzoylation : La monobenzoylation sélective du produit avec du chlorure de benzoyle et de la pyridine donne le monobenzoate.
Clivage du groupe isopropylidène : Le monobenzoate est traité avec de l'acide chlorhydrique dans le méthanol pour cliver le groupe protecteur isopropylidène.
Benzoylation exhaustive : Le produit est benzoylé de manière exhaustive avec du chlorure de benzoyle et de la 4-diméthylaminopyridine dans la pyridine à 100 °C pour donner le tribenzoate.
Formation du monoacétate : Le tribenzoate est traité avec de l'acide sulfurique et de l'anhydride acétique pour fournir le monoacétate.
Condensation avec la cytosine : Le monoacétate est condensé avec la cytosine au moyen de chlorure d'étain(IV) dans l'acétonitrile pour donner le dérivé cytidine.
Debenzoylation : L'étape finale implique la débenzoylation au moyen d'ammoniac dans le méthanol pour donner le dérivé éthynyl-cytidine cible.
Analyse Des Réactions Chimiques
Le TAS-106 subit plusieurs types de réactions chimiques :
Oxydation : L'oxydation de l'éther silylé en cétone est une étape cruciale dans sa synthèse.
Substitution : La condensation du monoacétate avec la cytosine est un exemple de réaction de substitution.
Désilylation : L'élimination du groupe protecteur silyle est réalisée par désilylation.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le trioxyde de chrome, la pyridine, l'anhydride acétique, le butyllithium, le fluorure de tétrabutylammonium, le chlorure de benzoyle, l'acide chlorhydrique, l'acide sulfurique, l'anhydride acétique, le chlorure d'étain(IV) et l'ammoniac . Le principal produit formé à partir de ces réactions est le dérivé éthynyl-cytidine .
Applications de la Recherche Scientifique
Le TAS-106 a une large gamme d'applications de recherche scientifique :
Industrie : Le TAS-106 est utilisé dans le développement de nouveaux médicaments et thérapies anticancéreux.
Mécanisme d'Action
Le TAS-106 exerce ses effets en inhibant la synthèse de l'ARN. Il est métabolisé dans les cellules tumorales en éthynylcytidine triphosphate, qui inhibe les ARN polymérases I, II et III . Cette inhibition conduit à l'activation de la RNase L, une endoribonucléase antivirale et antiproliférative puissante qui clive l'ARN monobrin, provoque la fragmentation de l'ARN ribosomique 28s et active la Janus Kinase, une molécule de signalisation d'apoptose dépendante des mitochondries . Le résultat est l'induction de l'apoptose dans les cellules tumorales .
Comparaison Avec Des Composés Similaires
Le TAS-106 est unique en sa capacité à inhiber les ARN polymérases I, II et III, ce qui le distingue d'autres analogues de nucléosides tels que le 5-fluorouracile et la gemcitabine . Les composés similaires comprennent :
5-Fluorouracile : Inhibe la synthèse de l'ARN par incorporation dans le brin d'ARN, inhibant ainsi le traitement.
Gemcitabine : Un analogue de nucléoside qui inhibe la synthèse de l'ADN.
Le large spectre d'activité antitumorale du TAS-106 et son mécanisme d'action unique en font un composé précieux dans la recherche et la thérapie du cancer .
Propriétés
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWEPHGRUDAJN-DYUFWOLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939319 | |
Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
3'-C-ethynylcytidine is metabolized in tumor cells to ethynylcytidine triphosphate (ECTP), which inhibits RNA synthesis by competitive inhibition of RNA polymerases I, II and III; subsequently, RNase L is activated, resulting in apoptosis. RNase L is a potent antiviral and antiproliferative endoribonuclease that cleaves singled stranded RNA, causes 28s rRNA fragmentation, and activates Janus Kinase (JAK), a mitochondrial-dependent apoptosis signaling molecule. | |
Record name | TAS-106 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
180300-43-0 | |
Record name | 3'-c-Ethynylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180300430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAS-106 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAS-106 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3O05I09ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.